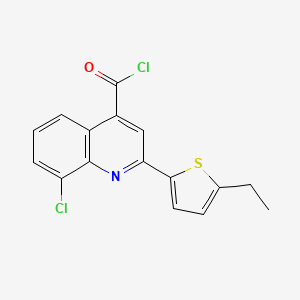

8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride

Description

8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride (CAS: sc-337425) is a quinoline-derived acyl chloride characterized by a chloro substituent at the 8-position of the quinoline ring and a 5-ethylthienyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₅H₁₀Cl₂NOS, with a molecular weight of 323.22 g/mol . It is commercially available through Santa Cruz Biotechnology, typically as a solid purified via crystallization from solvents like ethyl acetate .

Properties

IUPAC Name |

8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-2-9-6-7-14(21-9)13-8-11(16(18)20)10-4-3-5-12(17)15(10)19-13/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKGYXOCKHNXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189198 | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-84-7 | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C15H12ClN2OS and a molecular weight of approximately 336.78 g/mol. Its structure includes a quinoline core substituted with a chloro group and an ethyl-thiophenyl moiety, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClN2OS |

| Molecular Weight | 336.78 g/mol |

| Key Functional Groups | Chloro, Carbonyl, Thienyl |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent .

- Algicidal Properties : It demonstrates effectiveness against specific algae species such as Selenastrum capricornutum and Nitzchia closterium .

- Modulation of Enzyme Activity : Quinoline derivatives, including this compound, can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial metabolism or other cellular processes. For instance, it has been observed to affect pathways related to inflammation and cancer .

- Receptor Interaction : It may modulate the activity of various receptors, including those involved in inflammatory responses .

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of derivatives synthesized from this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition with IC50 values ranging from 0.12 μM to 60.9 μM against acetylcholinesterase (AChE), highlighting their potential as lead compounds for drug development .

Algicidal Effects

In another study focusing on algicidal properties, this compound was tested against algae species. The results demonstrated a significant reduction in algal growth, suggesting its potential application in controlling harmful algal blooms in aquatic environments.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Key aspects include:

- Absorption : The compound's structure suggests it may have favorable absorption characteristics.

- Distribution : Its lipophilicity due to the quinoline structure may enhance tissue distribution.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely relevant for this compound.

- Excretion : The excretion route remains to be fully elucidated but is essential for assessing safety and efficacy in clinical settings .

Scientific Research Applications

Overview

8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities and potential applications in various fields such as pharmacology, environmental science, and organic chemistry. Its molecular structure includes key functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives synthesized from this compound demonstrated IC50 values ranging from 0.12 μM to 60.9 μM against acetylcholinesterase, highlighting their promise in drug development for treating infections .

Algicidal Properties

The compound has also been evaluated for its algicidal effects against harmful algal blooms. In studies involving species such as Selenastrum capricornutum and Nitzchia closterium, it showed a notable reduction in algal growth, indicating its potential application in environmental management and the control of aquatic ecosystems.

Drug Development

This compound is being explored for its therapeutic potential in treating infections and inflammatory conditions. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies .

Case Studies

- Antiviral Activity : Quinoline analogs have been studied for their antiviral properties, with some derivatives showing significant efficacy against viral infections. The structure-activity relationship (SAR) studies revealed that specific substitutions enhance potency and selectivity against viral targets .

- Biochemical Interactions : Investigations into the biochemical properties of this compound have shown that it influences enzyme activity and cellular functions by interacting with proteins involved in metabolic pathways.

Organic Synthesis

In the chemical industry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity allows chemists to utilize it in various synthetic routes, contributing to the development of new materials and chemicals.

Environmental Applications

Given its algicidal properties, this compound may also find applications in environmental science, particularly in managing water quality and controlling harmful algal blooms in aquatic environments.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-Carbonyl Chlorides

Structural and Chemical Properties

The quinoline-4-carbonyl chloride scaffold is highly modular, with variations in substituents at the 2- and 8-positions significantly influencing reactivity, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the carbonyl chloride, increasing reactivity toward nucleophiles (e.g., amines, alcohols) . Thienyl vs. Alkyl Chains (e.g., ethyl): The 5-ethyl group on the thienyl ring in the target compound may enhance lipophilicity, influencing membrane permeability in biological applications .

Modifications for Specific Derivatives:

Preparation Methods

Synthetic Routes for Quinoline Core Formation

The synthesis of 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride typically begins with the construction of the quinoline nucleus, a critical scaffold in this compound.

Skraup Synthesis : This classical method is frequently employed for quinoline ring formation. It involves the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent such as nitrobenzene. This method efficiently produces the quinoline skeleton with chloro substituents positioned as required.

Doebner Reaction and Variants : Modern adaptations include multi-component reactions involving anilines, aldehydes, and pyruvic acid derivatives under catalytic conditions, which facilitate the formation of quinoline-4-carboxylic acids. These methods often utilize mild conditions and show good tolerance to various substituents, including electron-withdrawing groups like chlorine.

Preparation of the Carbonyl Chloride Functional Group

- The quinoline-4-carboxylic acid intermediate is converted into the corresponding acid chloride using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is critical for activating the molecule for further derivatization or biological activity studies.

Catalytic and Green Chemistry Approaches

Recent research highlights the use of novel catalysts to improve yields and reaction efficiency:

Ionically Tagged Magnetic Nanoparticles with Urea Linkers : A reusable catalyst system (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) has been developed for the synthesis of 2-aryl-quinoline-4-carboxylic acids via an anomeric-based oxidation mechanism under solvent-free conditions. This catalyst enables high yields, short reaction times, and easy recovery, representing a green and efficient approach potentially adaptable for related quinoline derivatives.

TMSCl-Promoted Pfitzinger Reaction : An improved one-step method for quinoline-4-carboxylic esters/acids synthesis involves the reaction of N,N-dimethylenaminones with substituted isatins in alcohol or water, promoted by trimethylsilyl chloride (TMSCl). This method offers operational simplicity, mild conditions, and scalability, with good functional group tolerance including thienyl substituents.

Summary of Key Reaction Conditions and Yields

Detailed Research Findings and Analysis

The magnetic nanoparticle catalyst system demonstrated excellent catalytic activity for synthesizing quinoline-4-carboxylic acids, providing yields up to 85% under solvent-free conditions at 80 °C with short reaction times (~30 min). The catalyst showed excellent reusability without significant loss of activity.

The anomeric-based oxidation mechanism involves nucleophilic attack by amines on activated aldehydes, followed by cyclization and dehydration to form the quinoline ring system, facilitated by the catalyst. This pathway is efficient and environmentally benign compared to traditional methods.

The TMSCl-promoted Pfitzinger reaction offers a one-step esterification and cyclization, simplifying the synthetic process and allowing the direct formation of quinoline-4-carboxylic acid derivatives bearing various substituents, including thienyl groups, under mild conditions.

Q & A

Q. What are the established synthetic methodologies for preparing 8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride, and what factors influence reaction efficiency?

Answer: The synthesis typically involves reacting 8-chloro-2-(5-ethyl-2-thienyl)quinoline with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Temperature: 60–80°C to balance reaction rate and byproduct formation.

- Solvent: Dichloromethane (DCM) or toluene for optimal solubility.

- Stoichiometry: Excess SOCl₂ (1.5–2.0 eq.) ensures complete conversion. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >95% purity .

Table 1: Synthetic Conditions for Quinoline Carbonyl Chlorides

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Chloro-2-(5-methylthienyl)quinoline | SOCl₂ | DCM | 70 | 85 | |

| 6-Chloro-4-ethoxyquinoline | Oxalyl chloride | Toluene | 80 | 78 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Q. What safety protocols are recommended for handling this compound?

Answer: Store under argon at -20°C in amber vials to prevent hydrolysis. Use PPE (nitrile gloves, goggles) and work in a fume hood. Decomposed material (yellow discoloration) should be disposed via halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data?

Answer: A three-step validation protocol:

Q. What strategies elucidate the biological target engagement mechanisms of derivatives?

Answer:

Q. How do substituent variations (e.g., ethyl vs. methyl) impact reactivity and bioactivity?

Answer:

- Hammett analysis: Correlate σ values with nucleophilic substitution rates.

- SAR studies: Compare MIC values; ethyl groups enhance lipophilicity (LogP 3.8 vs. 3.2 for methyl).

- DFT electron maps: Identify electrophilic sites (e.g., carbonyl carbon) for derivatization .

Table 2: Bioactivity of Thienyl-Substituted Quinoline Derivatives

| Substituent | MIC (µg/mL) S. aureus | LogP | Reference |

|---|---|---|---|

| 5-Ethyl | 1.2 | 3.8 | |

| 5-Methyl | 2.5 | 3.2 | |

| H | 8.7 | 2.9 |

Q. What methods optimize reaction conditions for high-throughput synthesis?

Answer:

- Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 6 hrs) with comparable yields.

- Flow chemistry: Enhances reproducibility using microreactors (residence time: 2–5 mins).

- DoE (Design of Experiments): Statistically models parameter interactions (e.g., temp vs. catalyst loading) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.